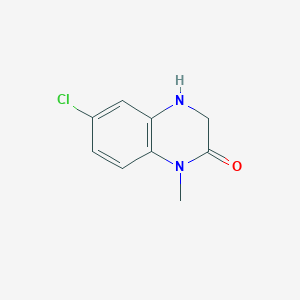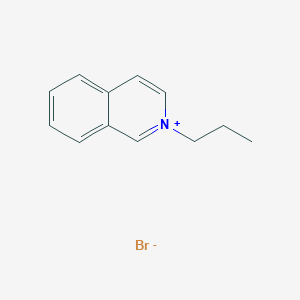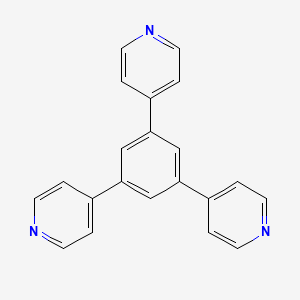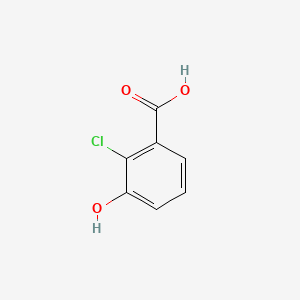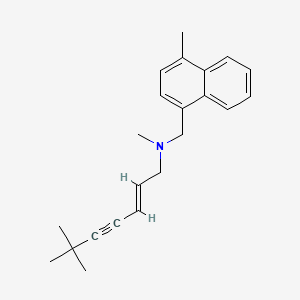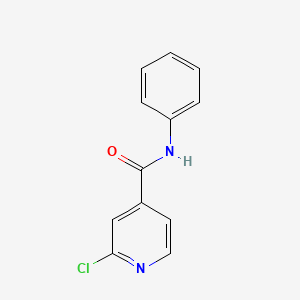
2-Chloro-N-phenylisonicotinamide
Vue d'ensemble
Description
2-Chloro-N-phenylisonicotinamide, also known as CPI, is a chemical compound that belongs to the class of heterocyclic organic compounds. It has a molecular weight of 232.67 . The physical form of this compound is a white to off-white solid .
Molecular Structure Analysis
The molecular formula of 2-Chloro-N-phenylisonicotinamide is C12H9ClN2O . Its monoisotopic mass is 232.040344 Da .Physical And Chemical Properties Analysis
2-Chloro-N-phenylisonicotinamide has a molecular weight of 232.67 . It is a white to off-white solid . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Biological Responses to Herbicides Research on related compounds, such as chlorotoluron, a phenylurea herbicide, has shown its impact on the metabolic adaptation of wheat plants to oxidative stress induced by herbicide exposure. This study indicates the broader implications of phenylurea compounds on plant biology and environmental ecology (Song et al., 2007).
Phase Transitions in Porous Materials Investigations into bis(N-phenylisonicotinamide)silver(I) nitrate have revealed single-crystal to single-crystal phase transitions, highlighting the cooperativity properties in porous molecular materials. Such research underscores the potential of N-phenylisonicotinamide derivatives in the development of new materials with unique phase-changing properties (Mukherjee et al., 2007).
Allelochemical Stress and Photosynthesis Inhibition Studies on allelochemicals like N-phenyl-2-naphthylamine have shown their effects on the photosynthetic organism Chlorella vulgaris, highlighting the oxidative damage and inhibition of photosynthesis caused by these compounds. This research provides insights into the impact of similar chemicals on aquatic life and photosynthesis (Qian et al., 2009).
Antioxidant Enzyme Activities and Light Damage Protection Research has also delved into the systemic administration of phenyl-N-tert-butylnitrone, demonstrating its protective effects against light damage in the retina by enhancing antioxidant enzyme activities. This suggests potential therapeutic applications for similar compounds in protecting against neurodegenerative disorders (Ranchon et al., 2001).
Spirocyclic Piperidines Synthesis The electrophile-induced dearomatizing spirocyclization of N-arylisonicotinamides has been explored for creating spirocyclic piperidines, which are related to biologically active molecules. This highlights the synthetic utility of 2-Chloro-N-phenylisonicotinamide derivatives in medicinal chemistry (Arnott et al., 2008).
Safety And Hazards
The safety information for 2-Chloro-N-phenylisonicotinamide includes the following hazard statements: H315, H319, H335 . This indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes (P305, P338, P351) .
Relevant Papers One relevant paper found was titled "Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes" . This paper discusses an efficient method for the C2-arylation of pyrimidine derivatives via Pd-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines .
Propriétés
IUPAC Name |
2-chloro-N-phenylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-11-8-9(6-7-14-11)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAXNWGTCKPZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567864 | |
| Record name | 2-Chloro-N-phenylpyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-phenylisonicotinamide | |
CAS RN |
80194-83-8 | |
| Record name | 2-Chloro-N-phenylpyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde](/img/structure/B1590707.png)
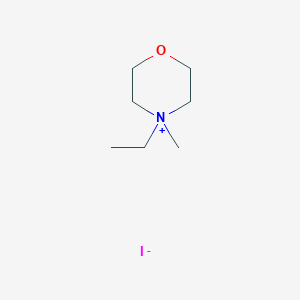
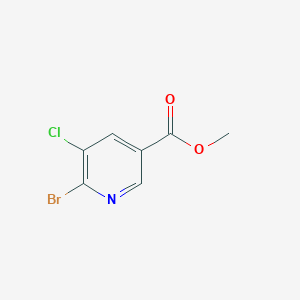
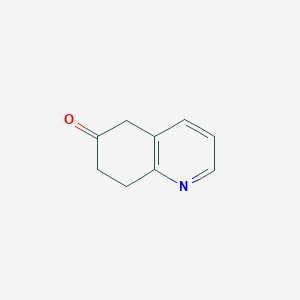
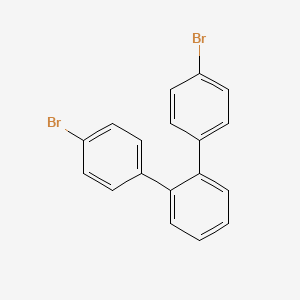
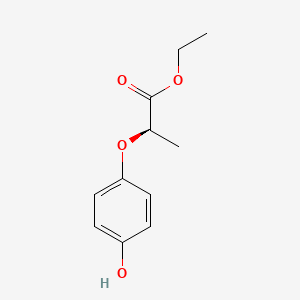
![Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1590716.png)


